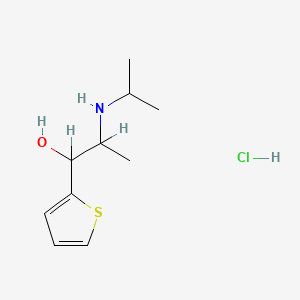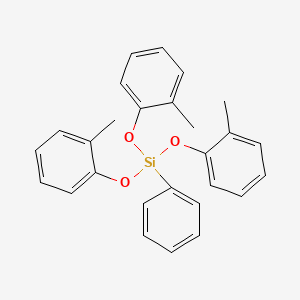
Tris(2-methylphenoxy)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylphenoxy)phenylsilane is an organosilicon compound characterized by the presence of three 2-methylphenoxy groups attached to a central phenylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methylphenoxy)phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-methylphenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-methylphenoxy groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-methylphenoxy)phenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes with different substituents.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenoxy groups.
Aplicaciones Científicas De Investigación
Tris(2-methylphenoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biocompatible materials.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Tris(2-methylphenoxy)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The phenoxy groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile reagent in various chemical reactions.
Comparación Con Compuestos Similares
Phenylsilane: A simpler analog with only one phenyl group attached to silicon.
Tris(trimethylsilyl)silane: Another organosilicon compound with three trimethylsilyl groups attached to silicon.
Comparison:
Uniqueness: Tris(2-methylphenoxy)phenylsilane is unique due to the presence of three 2-methylphenoxy groups, which provide distinct steric and electronic properties compared to simpler analogs.
Reactivity: The compound’s reactivity is influenced by the bulky phenoxy groups, making it suitable for specific applications where steric hindrance is beneficial.
Applications: While phenylsilane and Tris(trimethylsilyl)silane are used in various chemical reactions, this compound offers unique advantages in materials science and advanced synthesis due to its specific structural features.
Propiedades
Número CAS |
35074-48-7 |
|---|---|
Fórmula molecular |
C27H26O3Si |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
tris(2-methylphenoxy)-phenylsilane |
InChI |
InChI=1S/C27H26O3Si/c1-21-13-7-10-18-25(21)28-31(24-16-5-4-6-17-24,29-26-19-11-8-14-22(26)2)30-27-20-12-9-15-23(27)3/h4-20H,1-3H3 |
Clave InChI |
BJZXRBVWTLEUDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


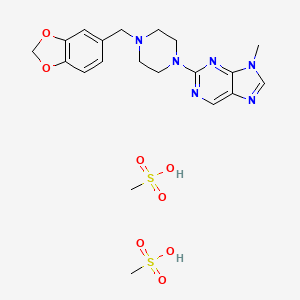

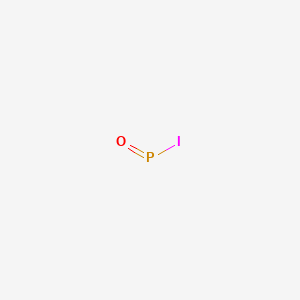
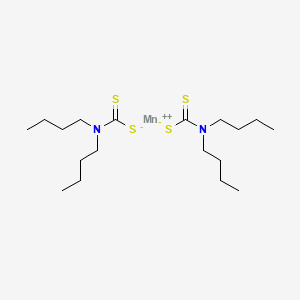

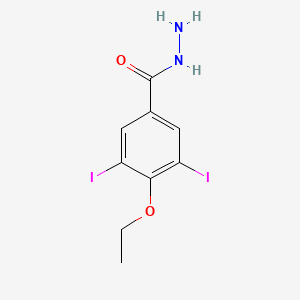
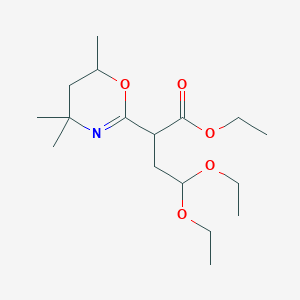
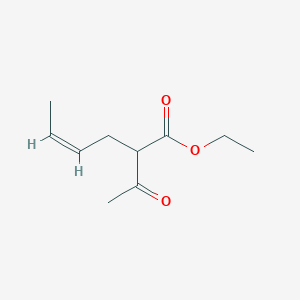
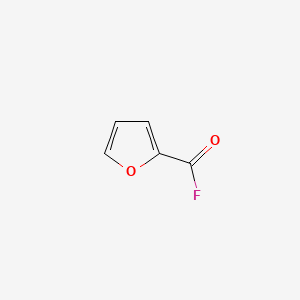
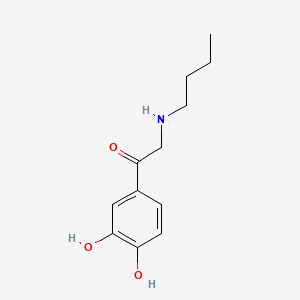
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)


